molecular formula C13H17NO4S B5863537 N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5863537
M. Wt: 283.35 g/mol
InChI Key: PFLIAICUBJLGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamides involves several steps, starting from key precursors like N-2,3-dihydrobenzo[1,4]-dioxin-6-amine, which reacts with sulfonyl chlorides in the presence of basic conditions to yield sulfonamide derivatives. These compounds are further modified through reactions with various electrophiles to introduce different substituents, enhancing their chemical diversity and potential applications (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, can be elucidated using techniques like FTIR, NMR, and X-ray diffraction. These methods provide insights into the compound's geometry, vibrational frequencies, and electron distribution, crucial for understanding its chemical behavior and interactions (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including this compound, undergo various chemical reactions, highlighting their reactivity and potential for modification. For instance, radical cyclizations of cyclic ene sulfonamides lead to stable imines, showcasing the versatility of sulfonamides in synthetic chemistry (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are characterized by their solubility, melting points, and crystal structures. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent or in other chemical processes (Calcagni et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, such as their acidity, basicity, and reactivity towards different reagents, are pivotal in their application development. These properties are influenced by the sulfonamide group's presence and the overall molecular structure, affecting the compound's behavior in chemical reactions (Gazizov et al., 2017).

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized from 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for “N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could involve further exploration of its potential therapeutic effects, given the promising results of related compounds in treating Alzheimer’s disease and their broad spectrum anti-bacterial action .

properties

IUPAC Name

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-19(16,14-10-3-1-2-4-10)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10,14H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLIAICUBJLGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.